molecular formula C9H11NNa2O3 B12391484 L-Tyrosine (disodium)

L-Tyrosine (disodium)

Cat. No.: B12391484
M. Wt: 227.17 g/mol
InChI Key: NKQKDBKPUPDYCQ-JZGIKJSDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: L-Tyrosine (disodium) can be synthesized by reacting L-Tyrosine with sodium hydroxide. The reaction involves the neutralization of the carboxyl group of L-Tyrosine with sodium hydroxide, resulting in the formation of the disodium salt .

Industrial Production Methods: Industrial production of L-Tyrosine (disodium) typically involves the extraction of L-Tyrosine from protein hydrolysates followed by its conversion to the disodium salt. This process may involve the use of chemical catalysts and specific reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: L-Tyrosine (disodium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    L-DOPA: Formed through oxidation.

    Phosphotyrosine: Formed through phosphorylation.

    Sulfotyrosine: Formed through sulfation.

Scientific Research Applications

L-Tyrosine (disodium) has a wide range of applications in scientific research:

Mechanism of Action

L-Tyrosine (disodium) exerts its effects primarily through its role as a precursor to several important biomolecules. It is converted to L-DOPA, which is further converted to dopamine, norepinephrine, and epinephrine. These neurotransmitters are crucial for various physiological functions, including mood regulation, stress response, and cognitive function . Additionally, the phosphorylation of L-Tyrosine residues in proteins is a key step in many cell signaling pathways .

Comparison with Similar Compounds

    L-Phenylalanine: An essential amino acid and precursor to L-Tyrosine.

    L-DOPA: A direct product of L-Tyrosine oxidation and a precursor to dopamine.

    Tyramine: A decarboxylation product of L-Tyrosine.

Uniqueness: L-Tyrosine (disodium) is unique due to its enhanced solubility and its critical role in the biosynthesis of several neurotransmitters and hormones. Its ability to undergo various post-translational modifications, such as phosphorylation and sulfation, further distinguishes it from other amino acids .

Properties

Molecular Formula

C9H11NNa2O3

Molecular Weight

227.17 g/mol

InChI

InChI=1S/C9H11NO3.2Na/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);;/t8-;;/m0../s1

InChI Key

NKQKDBKPUPDYCQ-JZGIKJSDSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.[Na].[Na]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O.[Na].[Na]

Origin of Product

United States

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